molecular formula C10H10O4S B12985502 5-(Methylsulfonyl)chroman-4-one

5-(Methylsulfonyl)chroman-4-one

Cat. No.: B12985502
M. Wt: 226.25 g/mol
InChI Key: HNHCUZRWIWHVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)chroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles Chroman-4-one compounds are known for their broad range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of 5-(Methylsulfonyl)chroman-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfonyl)chroman-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound with a similar core structure but lacking the methylsulfonyl group.

    Thiochroman-4-one: A sulfur-containing analog with similar biological activities.

    Flavanone: A related compound with a similar heterocyclic structure but different functional groups.

Uniqueness

5-(Methylsulfonyl)chroman-4-one is unique due to the presence of the methylsulfonyl group, which enhances its chemical stability and biological activity. This modification allows for a broader range of applications and improved efficacy in various research and industrial contexts .

Properties

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

5-methylsulfonyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H10O4S/c1-15(12,13)9-4-2-3-8-10(9)7(11)5-6-14-8/h2-4H,5-6H2,1H3

InChI Key

HNHCUZRWIWHVPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C(=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.